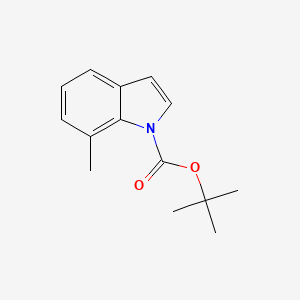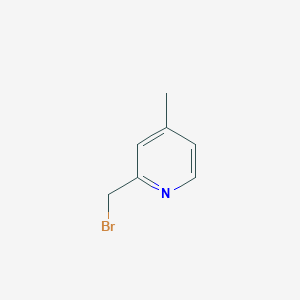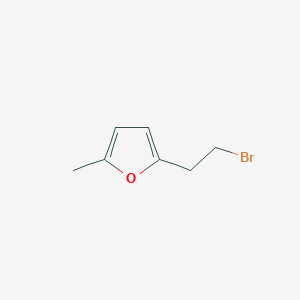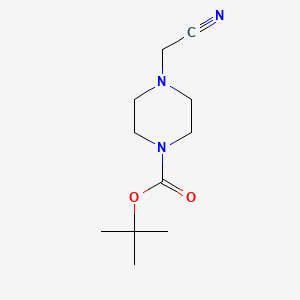
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H19N3O2 . It is also known as Olaparib Impurity 7, an impurity of Olaparib .
Synthesis Analysis
The synthesis of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate involves the reaction of N-Boc piperazine with chloroacetonitrile in the presence of triethylamine . The reaction mixture is stirred at room temperature overnight, after which the solvent is removed and the residue is diluted with ethyl acetate .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate consists of 11 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The InChI key for this compound is OJUKCGDZZNLDPC-UHFFFAOYSA-N .Chemical Reactions Analysis
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate can undergo various chemical reactions. For instance, it can react with triethylamine in tetrahydrofuran at 20°C . It can also undergo Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives .Physical And Chemical Properties Analysis
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a solid at room temperature . It has a molecular weight of 225.29 . The compound has a high GI absorption and is very soluble in water .Scientific Research Applications
On the other hand, related compounds such as “1-Boc-piperazine” have been reported to be used in the synthesis of various bioactive molecules and drug substances . For instance, it can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .
Safety And Hazards
Future Directions
The future directions of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate could involve its use in the synthesis of more complex bioactive molecules. Its ability to undergo Buchwald-Hartwig amination with various aryl halides makes it a valuable intermediate in the synthesis of various drug substances .
properties
IUPAC Name |
tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h5-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUKCGDZZNLDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620344 | |
| Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate | |
CAS RN |
77290-31-4 | |
| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77290-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

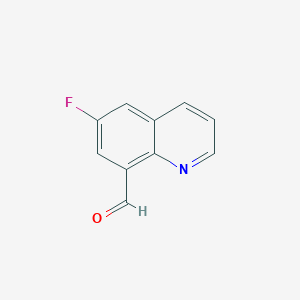
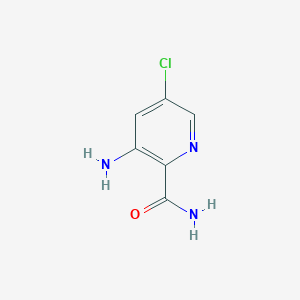
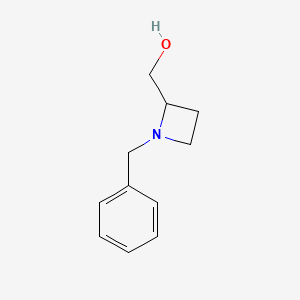

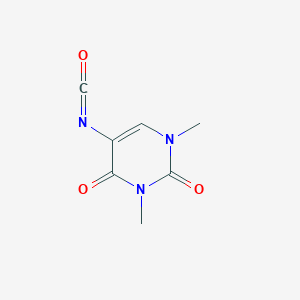

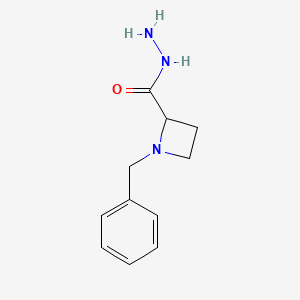
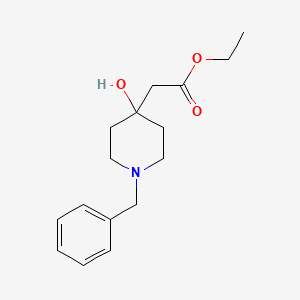
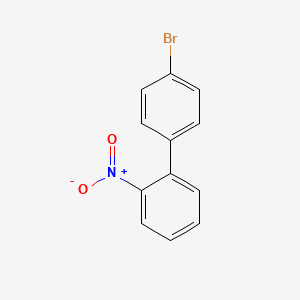
![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)

